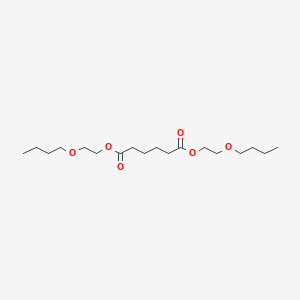

Bis(2-butoxyethyl) adipate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Bis(2-butoxyethyl) adipate is typically synthesized through the esterification of adipic acid with 2-butoxyethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The adipic acid and 2-butoxyethanol are fed into a reactor, where they react in the presence of an acid catalyst. The reaction mixture is then distilled to separate the ester from unreacted starting materials and by-products .

Types of Reactions:

Esterification: As mentioned, this compound is formed through the esterification of adipic acid with 2-butoxyethanol.

Transesterification: this compound can participate in transesterification reactions with other alcohols, forming different esters and releasing 2-butoxyethanol.

Common Reagents and Conditions:

Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid.

Base Catalysts: Sodium hydroxide, potassium hydroxide.

Reaction Conditions: Reflux for esterification, aqueous conditions for hydrolysis, and elevated temperatures for transesterification.

Major Products Formed:

Hydrolysis: Adipic acid and 2-butoxyethanol.

Transesterification: Various esters depending on the alcohol used.

科学的研究の応用

Industrial Applications

- Plasticizer in Polymers :

- Coating Additive :

- Lubricant :

- Personal Care Products :

- Textile Industry :

- Adhesives :

Environmental Impact Studies

Recent studies have examined the environmental effects of this compound, particularly its impact on aquatic organisms:

-

Activated Sludge Respiratory Inhibition :

A study assessed the compound's inhibitory effects on activated sludge respiration rates. The EC50 (effective concentration for 50% inhibition) was determined to be approximately 0.0841 g/L after three hours of exposure. This indicates potential toxicity to microbial organisms in wastewater treatment processes . -

Algal Growth Inhibition :

Research conducted on the unicellular algal species Pseudokirchneriella subcapitata revealed that this compound can negatively affect algal growth over a 72-hour exposure period, highlighting its ecological implications .

Case Study 1: Plasticizer Performance

A comparative study evaluated the performance of this compound against other plasticizers in PVC formulations. The findings indicated that it provided superior low-temperature flexibility while maintaining mechanical strength compared to traditional plasticizers like di(2-ethylhexyl) phthalate (DEHP).

Case Study 2: Coating Durability

In an industrial application involving exterior coatings for automotive vehicles, this compound was incorporated into the formulation. The resulting coatings exhibited enhanced resistance to UV degradation and improved adhesion properties compared to conventional formulations lacking this additive.

作用機序

The primary mechanism by which bis(2-butoxyethyl) adipate exerts its effects is through plasticization. It interacts with polymer chains, reducing intermolecular forces and increasing the free volume within the polymer matrix. This results in enhanced flexibility, reduced brittleness, and improved processability of the material . The molecular targets are the polymer chains, and the pathways involved include the disruption of intermolecular interactions and the enhancement of chain mobility.

類似化合物との比較

Bis(2-ethylhexyl) adipate: Another commonly used plasticizer with similar properties but a different alkyl chain length.

Diisobutyl adipate: A plasticizer with a branched alkyl chain, offering different flexibility and compatibility characteristics.

Dibutyl adipate: A plasticizer with a shorter alkyl chain, resulting in different solubility and plasticization properties.

Uniqueness of Bis(2-butoxyethyl) Adipate: this compound is unique due to its specific alkyl chain structure, which provides a balance between flexibility and compatibility with various polymers. Its ability to enhance the properties of PVC and other materials makes it a valuable compound in both research and industrial applications.

生物活性

Bis(2-butoxyethyl) adipate (BEA) is an ester compound commonly used as a plasticizer in various industrial applications. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article presents a comprehensive review of the biological effects of BEA, including toxicity studies, metabolic pathways, and environmental interactions.

Chemical Structure and Properties

- Chemical Formula : C18H34O6

- Molecular Weight : 342.46 g/mol

- CAS Number : 103-23-1

Acute Toxicity

Acute toxicity studies indicate that BEA has low toxicity levels. The LD50 (lethal dose for 50% of the population) in rabbits is reported to be greater than 8670 mg/kg body weight, suggesting minimal risk from dermal exposure . Inhalation exposure can cause irritation to the respiratory tract, but significant acute effects are not commonly observed .

Chronic Toxicity

Chronic exposure studies have shown varied results:

- Animal Studies : In a 90-day feeding study in rats, adverse effects were noted at doses greater than 600 mg/kg body weight per day, including reduced body weight gains and increased liver and kidney weights .

- Carcinogenicity : Some studies suggest a potential link to hepatocellular neoplasms in female mice at high dietary concentrations (up to 25000 ppm), although results are inconsistent across different studies .

Metabolism and Excretion

The metabolism of BEA primarily involves hydrolysis into its constituent fatty acids and alcohols. Studies indicate that BEA is rapidly metabolized and excreted, with significant amounts appearing in urine within 24 hours post-administration . The major urinary metabolite identified is adipic acid, which accounts for a notable percentage of the administered dose.

Inhibition of Microbial Activity

Research indicates that BEA exhibits inhibitory effects on microbial respiration in activated sludge systems. An EC50 value (the concentration causing 50% inhibition) of 0.0841 g/L was determined after a three-hour exposure period . This suggests that BEA may pose risks to wastewater treatment processes by disrupting microbial communities essential for effective waste degradation.

Study 1: Activated Sludge System

In a controlled laboratory setting, the impact of BEA on activated sludge was assessed following OECD guidelines. The results demonstrated a significant decrease in respiration rates, indicating potential toxicity to aquatic microorganisms .

| Concentration (g/L) | Respiration Rate (%) |

|---|---|

| 0.01 | 90 |

| 0.05 | 75 |

| 0.1 | 50 |

| 0.5 | 20 |

Study 2: Long-term Exposure in Rats

A long-term study involving rats fed diets containing BEA showed liver hypertrophy and biochemical alterations at higher doses. The findings highlighted the compound's potential for inducing liver changes over extended periods .

Research Findings Summary

- Low Acute Toxicity : Minimal immediate health risks from high doses.

- Chronic Effects : Potential liver toxicity with prolonged exposure.

- Environmental Concerns : Significant inhibition of microbial activity in wastewater treatment systems.

化学反応の分析

Hydrolysis Reactions

Hydrolysis is a dominant reaction for Bis(2-butoxyethyl) adipate, occurring under both acidic and basic conditions:

Acidic Hydrolysis

In the presence of strong acids (e.g., HCl or H₂SO₄), the ester bond cleaves to yield adipic acid and 2-butoxyethanol. For example:

Conditions : Reflux with 1 M HCl at 100°C for 4–6 hours achieves >90% conversion .

Basic Hydrolysis (Saponification)

Strong bases like NaOH promote saponification, forming sodium adipate and 2-butoxyethanol:

Conditions : 0.5 M NaOH in ethanol/water (1:1) at 80°C for 2 hours .

Transesterification

This compound undergoes transesterification with alcohols in the presence of catalysts:

Key Catalysts :

-

Titanium tetrabutoxide (Ti(OBu)₄) enhances reaction rates at 120°C .

-

Acidic resins (e.g., Amberlyst) enable solvent-free conditions .

Applications : Used to synthesize specialized adipates for biodegradable plastics .

Oxidation and Stability

While stable under ambient conditions, this compound reacts with strong oxidizers (e.g., HNO₃, O₃):

-

Peroxisome Proliferation : Metabolized in vivo to adipic acid and monoesters, inducing hepatic peroxisome proliferation in rodents .

-

Environmental Degradation : Reacts with hydroxyl radicals (half-life: 2.6–26 hours) and hydrolyzes in water (half-life: <1 day at pH >10) .

Comparative Analysis with Related Adipate Esters

The reactivity of this compound differs from structurally similar esters:

| Property | This compound | Di(2-ethylhexyl) adipate (DEHA) | Dibutyl adipate |

|---|---|---|---|

| Hydrolysis Rate | Moderate | Slow | Fast |

| Thermal Stability | Up to 200°C | Up to 240°C | Up to 180°C |

| Biodegradability | 83% in 28 days (BOD test) | 82% in 28 days (BOD test) | >90% in 14 days |

| Toxicity | Low acute toxicity | Hepatotoxic in rodents | Skin irritant |

Research Findings

-

Biomedical Applications : Hydrolysis byproducts (adipic acid) are non-toxic and excreted renally, supporting its use in drug delivery systems .

-

Industrial Synthesis : Scalable esterification methods using 2-(2-butoxyethoxy)ethanol and adipic acid achieve 64% yield under optimized conditions (acid catalyst, 120°C) .

-

Environmental Impact : Rapid aerobic biodegradation minimizes ecological persistence .

特性

IUPAC Name |

bis(2-butoxyethyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O6/c1-3-5-11-21-13-15-23-17(19)9-7-8-10-18(20)24-16-14-22-12-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTSDBYPAZEUOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)CCCCC(=O)OCCOCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051712 | |

| Record name | Bis(2-butoxyethyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanedioic acid, 1,6-bis(2-butoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

141-18-4 | |

| Record name | Bis(2-butoxyethyl) adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedioic acid, 1,6-bis(2-butoxyethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adipol BCA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-bis(2-butoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-butoxyethyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-butoxyethyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di(butoxyethyl) adipate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQT9MJU6BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of Bis(2-butoxyethyl) adipate?

A1: this compound is primarily used as a plasticizer, particularly in polyvinyl chloride (PVC) materials. [, ] It enhances the flexibility, elasticity, and workability of PVC by reducing the intermolecular forces between polymer chains. [] A specific application mentioned is its use in PVC thin films for food strapping. []

Q2: How does this compound impact the environment?

A2: One study assessed the impact of this compound on activated sludge, a key component of wastewater treatment plants. [] The research determined the compound's EC50 (3h) value, representing the concentration causing a 50% reduction in respiration rate, to be 0.0841 g/L. [] This suggests that this compound can negatively impact the efficiency of biological wastewater treatment processes at certain concentrations.

Q3: Can this compound migrate from food packaging materials?

A3: Research indicates that this compound can migrate from PVC thin films used for food strapping into a simulant oil. [] This migration raises concerns about potential human exposure to the compound through contact with packaged food. The study utilized gas chromatography-mass spectrometry to quantify the migration levels. []

Q4: Are there methods to determine the presence of this compound in biological samples?

A4: Yes, a gas chromatography-mass spectrometry method was developed and validated for the simultaneous determination of various phthalates and adipates, including this compound, in human serum. [] This method utilizes solid-phase extraction for sample preparation and achieves a limit of detection in the ng/mL range. [] This demonstrates the ability to measure exposure levels and conduct human biomonitoring studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。